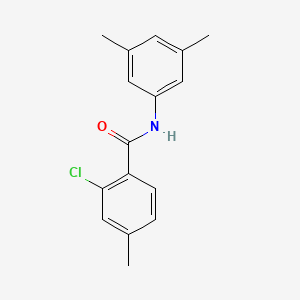
2-chloro-N-(3,5-dimethylphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3,5-dimethylphenyl)-4-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3,5-dimethylphenyl)-4-methylbenzamide is complex and involves the inhibition of several key proteins and signaling pathways. This compound inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and chemokines. Additionally, this compound inhibits the activity of several cancer-related proteins, including STAT3, AKT, and NF-κB, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammatory responses. Additionally, this compound inhibits the activity of several cancer-related proteins, which are involved in cell proliferation, survival, and migration. This compound also has neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(3,5-dimethylphenyl)-4-methylbenzamide in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods to provide high yields and purity. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, and caution should be exercised when using this compound in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(3,5-dimethylphenyl)-4-methylbenzamide. One potential direction is the development of more potent and selective inhibitors of NF-κB. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore this potential. Another future direction is the development of novel drug delivery systems to improve the efficacy and safety of this compound. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 2-chloro-N-(3,5-dimethylphenyl)-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with 3,5-dimethylaniline in the presence of a base to form this compound. This synthesis method has been optimized to provide high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3,5-dimethylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. This compound has also been studied for its anti-cancer properties by inhibiting the activity of several cancer-related proteins, including STAT3, AKT, and NF-κB. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,5-dimethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-4-5-14(15(17)9-10)16(19)18-13-7-11(2)6-12(3)8-13/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGHWJMZGTZRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


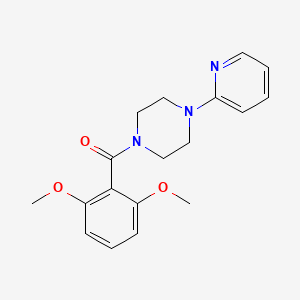
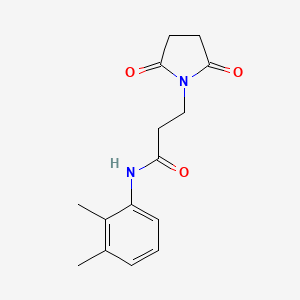
![1-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5866051.png)
![4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5866054.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5866055.png)
![4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5866071.png)
![3-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5866078.png)
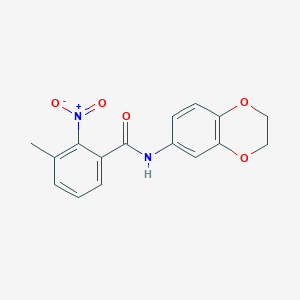
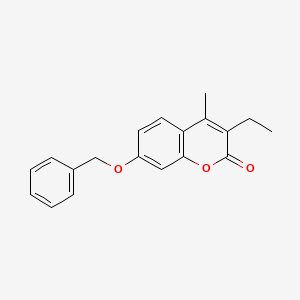
![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)
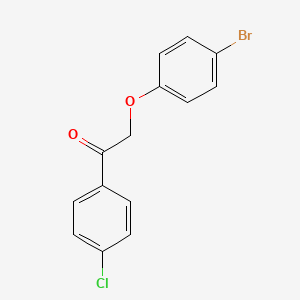
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5866126.png)
![4-chloro-2-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5866133.png)